C.I. Acid Brown 83: A Comprehensive Technical Guide for Researchers
C.I. Acid Brown 83: A Comprehensive Technical Guide for Researchers
C.I. Acid Brown 83 , also identified by its Colour Index number 20250 and CAS number 13011-68-2 , is a disazo copper complex dye.[1][2] Primarily utilized in the textile and leather industries for its dyeing properties, its chemical structure and potential bioactivities are of increasing interest to researchers in various scientific disciplines, including drug development.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, synthesis, and physicochemical properties of C.I. Acid Brown 83, alongside a discussion of the broader context of azo dyes in biomedical research.
Chemical Structure and Properties
C.I. Acid Brown 83 is a complex organic molecule characterized by the presence of two azo groups (-N=N-) and a coordinated copper atom. Its systematic IUPAC name is sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper.[6] The presence of sulfonic acid and hydroxyl groups imparts solubility in water, a key characteristic for its application as an acid dye.[5][7]
Physicochemical Data
A summary of the key physicochemical properties of C.I. Acid Brown 83 is presented in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Brown 83 | [1] |
| C.I. Number | 20250 | [2] |
| CAS Number | 13011-68-2 | [1] |
| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S | [6] |
| Molecular Weight | 557.92 g/mol | |
| Appearance | Brown Powder | [2] |
| Solubility in Water | Soluble | [5][7] |
| Solubility in Alcohol | Insoluble | [5] |
| Hue | Yellowish Brown | [2] |
| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg | [8] |
| Bulk Density | 450 - 500 kg/m ³ | [8] |
Synthesis Pathway
The synthesis of C.I. Acid Brown 83 is a multi-step process involving diazotization and coupling reactions, followed by metallization with a copper salt. The most commonly cited pathway begins with the diazotization of 3-Amino-4-methoxybenzenesulfonic acid, which is then coupled with resorcinol (B1680541). This intermediate is subsequently treated with a copper sulfate (B86663) solution in an aqueous ammonia (B1221849) environment. During this copper complexation step, the methoxy (B1213986) group is substituted by a hydroxyl group. The final step involves the diazotization of 4-Nitrobenzene-1,3-diamine and its subsequent coupling to the copper complex intermediate to yield the final C.I. Acid Brown 83 dye.[5]
An alternative synthesis route has also been noted, which utilizes 2,4-dichloronitrobenzene, resorcinol, and 2-methoxy-aniline-5-sulfonic acid.[9] However, the former pathway appears to be more frequently referenced.
Synthesis Pathway Diagram
Caption: Synthesis pathway of C.I. Acid Brown 83.
Experimental Protocols
While a detailed, step-by-step industrial synthesis protocol for C.I. Acid Brown 83 is not publicly available, a representative laboratory-scale procedure can be constructed based on general methods for the synthesis of disazo copper complex dyes.
Diazotization of 3-Amino-4-methoxybenzenesulfonic acid
-
Dissolve a molar equivalent of 3-Amino-4-methoxybenzenesulfonic acid in a dilute solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a molar equivalent of sodium nitrite (B80452) solution.
-
To this mixture, add concentrated hydrochloric acid dropwise, maintaining the temperature between 0-5 °C, until the solution is acidic to Congo red paper.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization.
First Azo Coupling
-
Dissolve a molar equivalent of resorcinol in a dilute sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature below 10 °C and keeping the solution alkaline.
-
Stir the reaction mixture for 2-3 hours, allowing the coupling reaction to complete. The formation of the monoazo intermediate will be indicated by a color change.
Copper Complexation and Hydroxylation
-
To the solution containing the monoazo intermediate, add a solution of copper (II) sulfate.
-
Add aqueous ammonia to make the solution alkaline.
-
Heat the mixture to 80-90 °C and maintain this temperature for several hours. This step facilitates the formation of the copper complex and the substitution of the methoxy group with a hydroxyl group.
-
The copper complex intermediate will precipitate out of the solution upon cooling. Filter and wash the precipitate.
Diazotization of 4-Nitrobenzene-1,3-diamine
-
Follow a similar diazotization procedure as described in step 1, using 4-Nitrobenzene-1,3-diamine as the starting amine.
Second Azo Coupling
-
Re-dissolve the copper complex intermediate in a suitable alkaline solution.
-
Cool the solution to 0-5 °C.
-
Slowly add the diazonium salt solution of 4-Nitrobenzene-1,3-diamine.
-
Maintain a low temperature and alkaline pH while stirring for several hours to allow for the second coupling reaction to occur.
-
The final C.I. Acid Brown 83 dye will precipitate. Isolate the product by filtration, wash with a brine solution, and dry.
Relevance to Drug Development and Biological Activity
While C.I. Acid Brown 83 is primarily known as a dye, the broader class of azo compounds and their metal complexes have garnered significant attention in medicinal chemistry and drug development. Azo compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[10][11]
The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota and the liver. This metabolic process can lead to the formation of aromatic amines, which may have therapeutic or toxicological effects. In the context of drug delivery, the azo bond has been explored as a linker for colon-specific drug release, where the prodrug is activated by the local azoreductase activity.
Copper complexes of azo dyes have also been investigated for their biological potential. Copper is an essential trace element, and its complexes are known to play a role in various biological processes. The chelation of copper by azo dye ligands can modulate the biological activity of both the ligand and the metal ion.[4] Some copper-azo complexes have shown enhanced antimicrobial and anticancer activities compared to the free ligands.[1]
To date, there is a lack of specific studies on the biological activity or signaling pathway interactions of C.I. Acid Brown 83. However, given its chemical structure as a copper-containing disazo dye, it represents a molecule of interest for further investigation. Future research could explore its potential as an antimicrobial agent, an anticancer compound, or a candidate for targeted drug delivery systems.
Potential Research Workflow
Caption: A potential workflow for investigating the biomedical applications of C.I. Acid Brown 83.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of New Azo Dyes and Copper(II) Complexes Derived from Barbituric Acid and 4-Aminobenzoylhydrazone | Semantic Scholar [semanticscholar.org]
- 4. Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]
- 8. dyespigments.net [dyespigments.net]
- 9. scribd.com [scribd.com]
- 10. iiardjournals.org [iiardjournals.org]
- 11. pubs.aip.org [pubs.aip.org]
